Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyrimidine core. Key structural attributes include:
- Triazolo[1,5-a]pyrimidine backbone: Provides a rigid, planar structure conducive to intermolecular interactions.
- Methyl ester at position 6: Modifies solubility and serves as a functional handle for derivatization.
- Methyl group at position 5: Influences steric and electronic properties.
Properties
IUPAC Name |
methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-8-11(13(20)23-2)12(18-14(17-8)15-7-16-18)9-3-5-10(6-4-9)19(21)22/h3-7,12H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPOGPCSTDHUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under specific conditions to ensure regioselectivity and high yield. The process may involve the use of catalysts and solvents to facilitate the reaction and improve the efficiency of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the para position of the phenyl ring undergoes reduction to form an amino derivative. This reaction is critical for modifying the compound's electronic properties and enhancing biological interactions.
Reagents/Conditions :
-
Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 50–60°C for 4–6 hours .
-
Sodium dithionite (Na₂S₂O₄) in aqueous ethanol under reflux.
Product :
Methyl 5-methyl-7-(4-aminophenyl)-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylate.
| Reaction Parameter | Value | Source |
|---|---|---|
| Yield (H₂/Pd/C) | 85–90% | |
| Yield (Na₂S₂O₄) | 70–75% |
Nucleophilic Substitution at the Ester Group
The methyl ester moiety participates in nucleophilic substitution, enabling conversion to amides or carboxylic acids.
Reagents/Conditions :
-
Amidation : Reaction with primary amines (e.g., methylamine, aniline) in tetrahydrofuran (THF) at 60°C for 12 hours .
-
Hydrolysis : 2M NaOH in methanol/water (1:1) under reflux for 8 hours .
Products :
-
Amide derivatives (e.g., 5-methyl-7-(4-nitrophenyl)-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxamide).
-
Carboxylic acid derivative (5-methyl-7-(4-nitrophenyl)-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylic acid).
| Reaction Type | Yield | Conditions | Source |
|---|---|---|---|
| Amidation | 80–85% | THF, 60°C, 12 h | |
| Hydrolysis | 90–92% | NaOH, reflux, 8 h |
Cyclocondensation for Core Modification
The triazolopyrimidine core undergoes cyclocondensation with hydrazonoyl halides to form extended heterocyclic systems.
Reagents/Conditions :
-
Hydrazonoyl halides (e.g., N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride) in 1,4-dioxane under reflux for 20–24 hours .
Product :
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro- triazolo[4,3-a]pyrimidine-6-carboxylate .
| Method | Yield | Time | Source |
|---|---|---|---|
| Conventional reflux | 77% | 20 h | |
| Microwave-assisted | 89% | 0.5 h |
Oxidation of the Dihydropyrimidine Ring
The dihydropyrimidine ring is selectively oxidized to form aromatic pyrimidine derivatives.
Reagents/Conditions :
-
Potassium permanganate (KMnO₄) in acetic acid at 80°C for 6 hours.
-
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at room temperature for 12 hours.
Product :
Methyl 5-methyl-7-(4-nitrophenyl)- triazolo[1,5-a]pyrimidine-6-carboxylate.
| Oxidizing Agent | Yield | Conditions | Source |
|---|---|---|---|
| KMnO₄ | 65–70% | Acetic acid, 80°C | |
| DDQ | 75–80% | DCM, RT |
Functionalization via Cross-Coupling Reactions
The nitro group facilitates palladium-catalyzed cross-coupling reactions for introducing aryl or alkyl substituents.
Reagents/Conditions :
-
Suzuki coupling: 4-Methoxyphenylboronic acid with Pd(PPh₃)₄ in dioxane/H₂O at 100°C for 12 hours .
-
Sonogashira coupling: 4-Ethynylanisole with PdCl₂(PPh₃)₂ and CuI in THF at 60°C for 8 hours .
Products :
-
Biaryl derivatives (e.g., methyl 5-methyl-7-(4-methoxybiphenyl)-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylate).
| Reaction Type | Yield | Catalyst System | Source |
|---|---|---|---|
| Suzuki coupling | 88% | Pd(PPh₃)₄ | |
| Sonogashira coupling | 61% | PdCl₂(PPh₃)₂/CuI |
Key Mechanistic Insights
-
Nitro Reduction : Proceeds via a catalytic hydrogenation mechanism, where Pd/C facilitates H₂ dissociation and nitro group adsorption .
-
Ester Hydrolysis : Follows a base-mediated nucleophilic acyl substitution pathway .
-
Microwave Synthesis : Accelerates cyclocondensation via dielectric heating, reducing reaction time by 40-fold compared to conventional methods .
This compound’s versatility in reactions underscores its utility in medicinal chemistry for generating bioactive analogs, particularly in anticancer and enzyme inhibition studies .
Scientific Research Applications
Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Neuroprotection: The compound has shown promising neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Anti-inflammatory: It exhibits anti-inflammatory activity by inhibiting nitric oxide and tumor necrosis factor-α production.
Antimicrobial: The compound has demonstrated antimicrobial activity against various microorganisms.
Anticancer: It has been studied for its cytotoxic activities against cancer cell lines.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several molecular targets and pathways:
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis, and modulates the NF-kB inflammatory pathway.
Anti-inflammatory: It reduces the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α.
Anticancer: The compound inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogs, emphasizing substituent variations and their impacts:
Key Observations :
- Electron-withdrawing vs. donating groups : The 4-nitrophenyl group (target compound) enhances electrophilicity compared to methoxyphenyl (electron-donating) in .
- Functional group variations: Amino (NH₂) and methylthio (SCH₃) groups in analogs influence solubility and reactivity.
Multicomponent Reactions (MCRs)
- Target compound: Likely synthesized via MCRs involving aldehydes, aminotriazoles, and nitroketenes, similar to methods in .
- Analog synthesis: Ethyl 5-amino-7-(4-nitrophenyl) derivatives were prepared using 4,4’-trimethylenedipiperidine (TMDP) as a green additive, achieving high yields (65–85%) in water/ethanol .
Catalyst and Solvent Systems
Physical and Chemical Properties
Notes:
Biological Activity
Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C13H12N4O3
- Molecular Weight : 272.26 g/mol
- CAS Number : 303994-49-2
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Inhibition of ERK Signaling Pathway : Research indicates that compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class can significantly inhibit the ERK signaling pathway. This inhibition leads to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, which are critical for cell proliferation and survival. The compound has been shown to induce apoptosis in cancer cells by promoting G2/M phase arrest and regulating apoptosis-related proteins .
- Antiviral Activity : Compounds similar to this compound have demonstrated antiviral properties against various viruses by inhibiting viral RNA polymerase activity. The mechanism involves disrupting the PA-PB1 complex formation essential for viral replication .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited significant antiproliferative activity with an IC50 value of approximately 3.91 μM.
- HCT-116 (Colorectal Cancer) : The compound showed effective inhibition with an IC50 value of 0.53 μM.
These results suggest that this compound could be a promising candidate for further development as an anticancer agent .
Antibacterial and Antiviral Activity
The compound's antibacterial and antiviral activities have also been explored:
- Antibacterial : Preliminary studies indicate that derivatives from the same class exhibit activity against various bacterial strains.
- Antiviral : It has shown potential against influenza virus by inhibiting replication at non-toxic concentrations .
Study on ERK Pathway Inhibition
A study published in Molecules highlighted the role of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in inhibiting the ERK pathway. The most active compound from this series was shown to effectively induce apoptosis in MGC-803 cells through the modulation of cell cycle-related proteins .
Synthesis and Structure-Activity Relationship (SAR)
Research into the synthesis of this compound has revealed insights into its structure-activity relationship (SAR). Modifications at specific positions on the triazole ring significantly affect its biological activity. For instance:
| Position | Modification | Effect on Activity |
|---|---|---|
| C-5 | Methyl group | Enhanced potency against cancer cells |
| C-7 | Nitrophenyl group | Improved interaction with target proteins |
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do solvent/catalyst choices impact yield and purity?
Methodological Answer:
The synthesis can be optimized using multicomponent reactions (MCRs) under green chemistry principles. For example, a one-pot reaction involving 3-amino-1,2,4-triazole, substituted aldehydes, and ethyl cyanoacetate derivatives can yield triazolo-pyrimidine scaffolds. Key catalysts include 4,4’-trimethylenedipiperidine (TMDP) , which acts as a dual solvent-catalyst in molten states (65°C) or in ethanol/water (1:1 v/v) at reflux. TMDP enhances regioselectivity and reduces side reactions due to its Lewis basicity and hydrogen-bonding acceptor-donor properties. Yields exceeding 90% are achievable with TMDP, which is recyclable without significant activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
